molecular formula C15H26O2 B1249966 arenaran B

arenaran B

Cat. No. B1249966
M. Wt: 238.37 g/mol
InChI Key: KDMDYZZDZDVDQD-NEBZKDRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

arenaran B is a natural product found in Dysidea arenaria with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Enantiospecific Synthesis : The first synthesis of cytotoxic marine arenarans A and B, starting from commercial (-)-sclareol, is significant in the field of organic chemistry. A ring-closing metathesis process, reliant on structural requirements, was used to form the oxocene ring of the target compound. This approach is also applicable to the synthesis of other oxocene terpenes, highlighting its broader relevance in chemical synthesis (Torres et al., 2016).

Biological and Ecological Studies

  • Marine Sources and Structure Analysis : Oxygenated sesquiterpenes, including the bioactive oxocene sesquiterpene arenaran A, were isolated from the sponge Acanthodendrilla sp. 2510. Their structures were identified using various spectroscopic techniques, offering insights into the ecological interactions between marine organisms and chemical compounds they produce or accumulate (Narbutas et al., 2020).

Potential Therapeutic Applications

  • Cytotoxic Properties : Arenamides, including arenamides A and B, isolated from Salinispora arenicola, were found to inhibit NFkappaB activity, showing potential as anti-inflammatory agents. They also demonstrated moderate cytotoxicity against human colon carcinoma cells, suggesting potential therapeutic applications (Asolkar et al., 2009).

properties

Product Name

arenaran B

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1S,4R,6S,9S)-1,6,10,10-tetramethyl-2,5-dioxatricyclo[7.4.0.04,6]tridecane

InChI

InChI=1S/C15H26O2/c1-13(2)7-5-8-14(3)11(13)6-9-15(4)12(17-15)10-16-14/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1

InChI Key

KDMDYZZDZDVDQD-NEBZKDRISA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@H](O3)CO2)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C(O3)CO2)C)C)C

synonyms

arenaran B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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